Azide-PEG3-Tos

Übersicht

Beschreibung

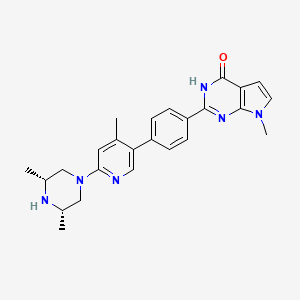

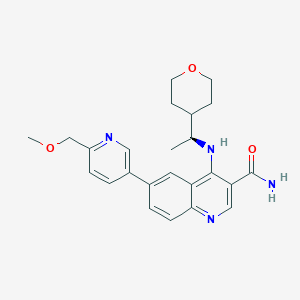

Azide-PEG3-Tos is an organic compound with the chemical formula C13H19N3O5S. It is commonly used as a reagent in organic synthesis, particularly in the formation of azide-functionalized compounds. This compound is known for its role in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation.

Wissenschaftliche Forschungsanwendungen

Azide-PEG3-Tos has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and click chemistry.

Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other markers.

Medicine: Utilized in the development of drug delivery systems and diagnostic tools.

Industry: Applied in the synthesis of polymers and other materials with specific functional properties.

Wirkmechanismus

Target of Action

The primary target of 2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is the E3 ubiquitin ligase . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within the cell .

Mode of Action

This compound is a type of PROTAC (Proteolysis-Targeting Chimera) linker . It contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . By binding to both the E3 ubiquitin ligase and the target protein, it facilitates the transfer of ubiquitin to the target protein, marking it for degradation .

Biochemical Pathways

The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This process involves the tagging of the target protein with ubiquitin, which signals the proteasome to degrade the tagged protein. The degradation of specific proteins can have various downstream effects, depending on the functions of these proteins.

Pharmacokinetics

Its solubility in dmso, dcm, and dmf suggests that it may have good bioavailability

Result of Action

The result of the compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific proteins that are targeted. For example, if the target protein is involved in a disease pathway, its degradation could potentially disrupt this pathway and have therapeutic effects.

Action Environment

The compound is stable under normal conditions and should be stored in a dry, well-ventilated place away from flammable materials . It should be handled carefully to avoid contact with strong oxidizers, strong acids, and strong bases . The compound’s action, efficacy, and stability could potentially be influenced by various environmental factors, such as temperature, pH, and the presence of other substances.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Azide-PEG3-Tos typically involves the reaction of 4-methylbenzenesulfonyl chloride with triethylene glycol, followed by azidation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Azide-PEG3-Tos undergoes various chemical reactions, including:

Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.

Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Copper(I) catalysts are commonly used in click chemistry to facilitate the formation of triazoles.

Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for the reduction of azides to amines.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used, although specific conditions depend on the desired product.

Major Products Formed

Triazoles: Formed through click chemistry.

Amines: Formed through the reduction of the azide group.

Oxidized Derivatives: Formed through oxidation reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate: Similar structure but with a hydroxyl group instead of an azide group.

2-(2-(2-Azidoethoxy)ethoxy)ethyl toluene-4-sulfonate: A closely related compound with similar functional groups.

Uniqueness

Azide-PEG3-Tos is unique due to its azide group, which allows it to participate in click chemistry. This makes it highly valuable in bioconjugation and other applications where specific and efficient reactions are required .

Eigenschaften

IUPAC Name |

2-[2-(2-azidoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O5S/c1-12-2-4-13(5-3-12)22(17,18)21-11-10-20-9-8-19-7-6-15-16-14/h2-5H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOJCKLTCKYNFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile](/img/structure/B605720.png)

![2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl-](/img/structure/B605730.png)

![7-Fluoro-6-[6-(methoxymethyl)-3-pyridinyl]-4-[[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino]-3-quinolinecarboxamide](/img/structure/B605733.png)